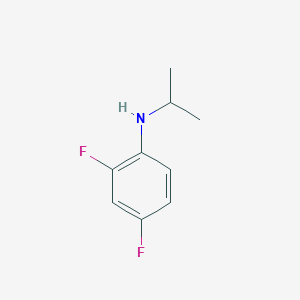

2,4-Difluoro-N-isopropylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

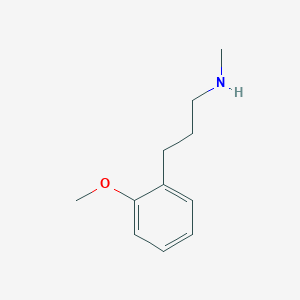

2,4-Difluoro-N-isopropylaniline is a chemical compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 2,4-Difluoro-N-isopropylaniline involves the reaction of 2,4-difluoroaniline with an isopropyl halide . This reaction is carried out in the absence of any solvent or in the presence of a high-boiling solvent under normal or higher pressures at temperatures greater than or equal to 80°C .Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-N-isopropylaniline is characterized by the presence of a benzene ring substituted with two fluorine atoms and an isopropylamine group .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 2,4-Difluoro-N-isopropylaniline is the alkylation of 2,4-difluoroaniline with an isopropyl halide . The reaction proceeds almost quantitatively, and the target substance becomes a salt of hydrohalic acid generated by elimination of halogen of the halide used, and almost no side reaction occurs .Applications De Recherche Scientifique

Use in Chemical Synthesis

2,4-Difluoro-N-isopropylaniline is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It’s often used as a building block in the synthesis of more complex molecules.

2. Use as an Intermediate in Herbicides 2,4-Difluoro-N-isopropylaniline is used as an intermediate in the production of certain herbicides . It’s used in the synthesis of compounds described in several patents, including PCT Publication Nos. WO0010984, 9811079, 9838176, Japanese Patent Laid-Open Nos. 12-63379, 12-72755, 2-72756, 10-251238, 11-180965 and others .

Use in Pharmaceutical Research

This compound is also used as an intermediate in the production of certain pharmaceuticals . It’s used in the synthesis of the compound described in Japanese Patent Laid-Open No. 11-158149 .

Use in Material Science

2,4-Difluoro-N-isopropylaniline is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . In Material Science, it can be used as a building block in the synthesis of more complex molecules that have applications in the development of new materials .

Use in Chromatography

In Chromatography, 2,4-Difluoro-N-isopropylaniline can be used as a standard or a reference compound. It can help in the identification and quantification of other compounds in a mixture .

Use in the Production Method

A patent describes a method for producing 2,4-difluoro-N-isopropylaniline . The method involves reacting 2,4-difluoroaniline with an isopropyl halide in the absence of any solvent or in the presence of a high-boiling solvent under normal or higher pressures at >=80 deg.C . This method is said to be simple and cost-effective, producing 2,4-difluoro-N-isopropylaniline in high yield and purity .

Use in Analytical Research

In Analytical Research, 2,4-Difluoro-N-isopropylaniline can be used as a standard or a reference compound. It can help in the identification and quantification of other compounds in a mixture .

8. Use in the Production of Agrochemicals 2,4-Difluoro-N-isopropylaniline is used as an intermediate in the production of certain agrochemicals . It’s used in the synthesis of compounds described in several patents, including PCT Publication Nos. WO0010984, 9811079, 9838176, Japanese Patent Laid-Open Nos. 12-63379, 12-72755, 2-72756, 10-251238, 11-180965 and others .

9. Use in the Production of Pharmaceuticals This compound is also used as an intermediate in the production of certain pharmaceuticals . It’s used in the synthesis of the compound described in Japanese Patent Laid-Open No. 11-158149 .

Safety And Hazards

While specific safety and hazard information for 2,4-Difluoro-N-isopropylaniline is not available in the resources, general safety measures for handling chemicals should be followed. This includes avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2,4-difluoro-N-propan-2-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMISTBHYUBGZJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-N-isopropylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.